N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(8-17)12-20-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAZZCLERJJNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine typically involves the reaction of adamantan-1-amine with a suitable 2,5-dimethoxybenzyl halide under basic conditions. A common method includes:
Reacting adamantan-1-amine: with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: The reaction is often carried out in an organic solvent like acetonitrile or dimethylformamide.
Temperature: The reaction mixture is typically heated to reflux temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various N-substituted adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine is primarily studied for its potential therapeutic properties:
- Antiviral Activity : Similar adamantane derivatives have demonstrated efficacy against viral infections, particularly influenza. Research indicates that compounds with an adamantane structure can inhibit viral replication by interfering with viral membrane fusion processes .
- Anticancer Properties : In vitro studies have shown that certain adamantane derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been tested against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 10 µM | 55% inhibition of invasiveness | |
| HeLa (cervical cancer) | 20 µM | Induction of apoptosis |
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes:
- Alpha-Glucosidase Inhibition : Molecular docking studies suggest that this compound may serve as a potential inhibitor for alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property could position it as a candidate for managing diabetes .
Neuropharmacology
Research into the neuropharmacological effects of this compound is ongoing:
- Neuroprotective Effects : Preliminary studies suggest that derivatives of adamantane may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antiviral Efficacy
A study focused on the antiviral properties of related compounds demonstrated that adamantane derivatives could significantly reduce viral titers in infected cell cultures. The mechanism was attributed to the inhibition of viral entry into host cells, suggesting that this compound may share similar properties .
Case Study 2: Anticancer Activity
In a comparative study on various adamantane derivatives, this compound was noted for its ability to induce apoptosis in cancer cell lines through caspase activation pathways. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that can enhance binding affinity to certain receptors or enzymes. The 2,5-dimethoxyphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Memantine and Adamantane-Based Amines
Memantine (3,5-Dimethyladamantan-1-amine)
- Structure : Shares the adamantan-1-amine core but lacks the 2,5-dimethoxybenzyl substituent. Instead, it has methyl groups at the 3- and 5-positions .
- Pharmacology : A well-characterized NMDA receptor antagonist used in Alzheimer’s disease. Its adamantane structure enhances blood-brain barrier penetration, while methyl substitutions reduce receptor overactivation .
Other Adamantane Derivatives
- Isoxazole-Adamantane Hybrids (e.g., Compounds 9p–9v) : These feature isoxazole rings linked to adamantane via methylamine bridges. For example, N-((5-(naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9p) showed 70% yield and inhibitory activity against influenza A M2-S31N protein in TEVC assays .
- Indole-Adamantane Derivatives (5a–5y) : Incorporate indole rings fused with adamantane, synthesized via reactions with oxalyl chloride and substituted amines. These compounds are explored for diverse bioactivities but lack the 2,5-dimethoxybenzyl motif .
2,5-Dimethoxy-Substituted Phenethylamines and Analogs
NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)
- Structure : Phenethylamines with 2,5-dimethoxyphenyl groups and N-benzyl substitutions. For instance, 25I-NBOMe has a 4-iodo-2,5-dimethoxyphenyl group attached to a phenethylamine backbone .
- Pharmacology: Potent 5-HT2A agonists with hallucinogenic effects. The 2,5-dimethoxy group is critical for receptor binding, while N-benzyl substitutions enhance potency .
- Contrast: The target compound replaces the phenethylamine core with adamantane, likely altering pharmacokinetics (e.g., longer half-life) and reducing hallucinogenic risks due to steric hindrance from adamantane .
N-[(2,5-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Hybrid Structures with Dual Pharmacophores
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides (5a–5y)
- Structure : Combine adamantane with indole and oxoacetamide groups. For example, compound 5a features a 2-adamantylindole core linked to a substituted acetamide .
Discussion of Pharmacological Implications
The adamantane moiety in N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine likely enhances CNS bioavailability compared to phenethylamines like 25I-NBOMe, which require high doses for psychoactivity. Conversely, the 2,5-dimethoxy group could confer partial serotonergic activity, distinguishing it from non-substituted adamantane amines like memantine .
Q & A
Q. What are the optimal synthetic routes for N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution :
- Reductive amination : React adamantan-1-amine with 2,5-dimethoxybenzaldehyde using reducing agents like sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions. Optimize pH (~5-6) to favor imine formation before reduction .
- Nucleophilic substitution : Substitute adamantan-1-yl chloride with (2,5-dimethoxyphenyl)methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. Reaction efficiency depends on solvent polarity and temperature control (40–60°C) .
- Yield optimization : Evidence from analogous adamantane derivatives shows yields ranging from 60–70% for reductive amination and 50–65% for substitution, with purity >95% achievable via column chromatography .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to assess purity .
- Spectroscopy :
- 1H/13C NMR : Confirm the adamantane cage (δ ~1.6–2.2 ppm for bridgehead protons) and aromatic methoxy groups (δ ~3.7–3.8 ppm). Compare with reference spectra of structurally related adamantane derivatives .
- EI-MS : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₉H₂₇NO₂, exact mass 313.204) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze hydrogen bonding patterns (e.g., N–H⋯O interactions) .
Advanced Research Questions
Q. How do structural modifications to the 2,5-dimethoxyphenyl or adamantane moieties affect biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Substituent variation : Replace methoxy groups with halides (e.g., 25I-NBOMe analogs) or alkyl chains to modulate receptor binding. Use TEVC (two-electrode voltage clamp) assays to quantify ion channel inhibition (e.g., AM2 proton channel inhibition in Xenopus oocytes) .
- Adamantane positioning : Compare N-[(2,5-dimethoxyphenyl)methyl]adamantan-1 -amine with adamantan-2 -amine derivatives. Steric effects from the adamantane cage can alter ligand-receptor docking .
- Bioactivity assays : Measure IC₅₀ values in pH-dependent models (e.g., pH 5.5 for viral channel inhibition) and validate with triplicate experiments to ensure reproducibility .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict thermodynamic stability and electron density distribution. Compare with experimental data (e.g., X-ray bond lengths) .
- Retrosynthesis AI tools : Use databases like Reaxys or Pistachio to propose alternative synthetic pathways. Prioritize routes with minimal steps and high atom economy .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, leveraging the adamantane group’s lipophilicity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Data triangulation :
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, incubation time) to isolate variables. For example, TEVC results for AM2 inhibition vary if pH deviates from 5.5 .
- Batch variability : Test multiple synthetic batches to rule out impurities. Use elemental analysis (C, H, N) and HRMS to confirm consistency .
- Meta-analysis : Compare results with structurally related compounds (e.g., NBOMe derivatives) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
